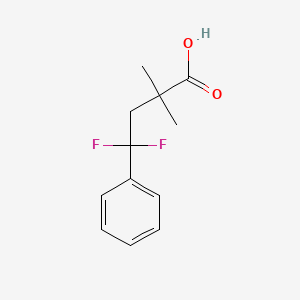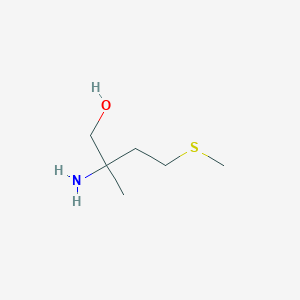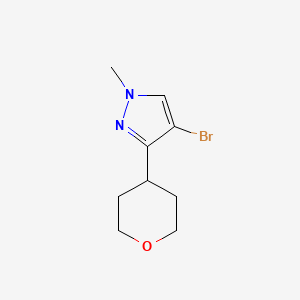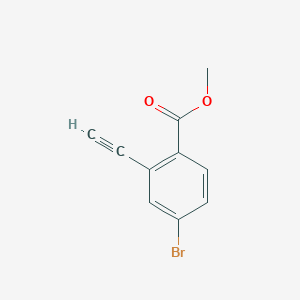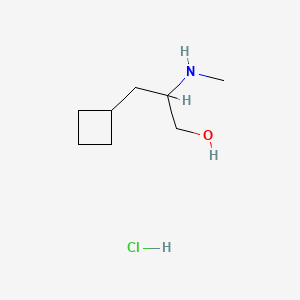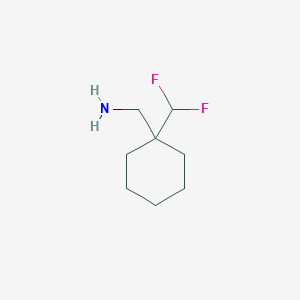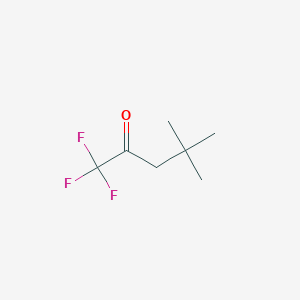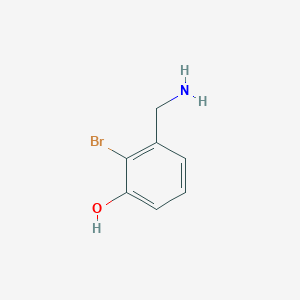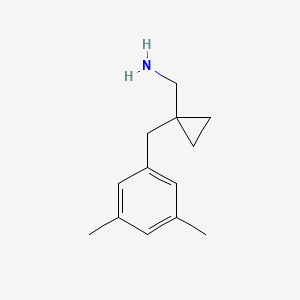
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C13H19N It is a derivative of cyclopropylmethanamine, where the cyclopropyl group is substituted with a 3,5-dimethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an appropriate alkene with a carbene precursor.
Attachment of the 3,5-Dimethylbenzyl Group: The 3,5-dimethylbenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the cyclopropylmethanamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, alkyl halides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological systems and pathways.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1-(3,5-Dimethylbenzyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can provide rigidity to the molecule, influencing its binding affinity and specificity. The 3,5-dimethylbenzyl group can interact with hydrophobic pockets in the target, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Cyclopropylmethanamine: A simpler analog without the 3,5-dimethylbenzyl group.
Benzylamine: Lacks the cyclopropyl group but contains the benzyl moiety.
Uniqueness:
Structural Features: The combination of the cyclopropyl and 3,5-dimethylbenzyl groups provides unique structural features that can influence the compound’s reactivity and interactions.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
[1-[(3,5-dimethylphenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C13H19N/c1-10-5-11(2)7-12(6-10)8-13(9-14)3-4-13/h5-7H,3-4,8-9,14H2,1-2H3 |
InChI Key |
VXGPJRITFFGIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2(CC2)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


